Cas no 2731010-52-7 (2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole)

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole
- 1,3,4-Oxadiazole, 2-(3,3-dimethoxycyclobutyl)-
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- MDL: MFCD34562034
- インチ: 1S/C8H12N2O3/c1-11-8(12-2)3-6(4-8)7-10-9-5-13-7/h5-6H,3-4H2,1-2H3
- InChIKey: PMEXPOFYSULTEQ-UHFFFAOYSA-N
- ほほえんだ: O1C=NN=C1C1CC(OC)(OC)C1
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- ふってん: 255.5±50.0 °C(Predicted)
- 酸性度係数(pKa): -3.73±0.41(Predicted)
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28253404-2.5g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 2.5g |
$1202.0 | 2023-09-09 | |
Enamine | EN300-28253404-0.25g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 0.25g |
$289.0 | 2023-09-09 | |
Enamine | EN300-28253404-5.0g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 5g |
$1779.0 | 2023-06-04 | |
Enamine | EN300-28253404-0.05g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 0.05g |
$135.0 | 2023-09-09 | |
Aaron | AR0291KD-2.5g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 2.5g |
$1678.00 | 2025-02-17 | |
Enamine | EN300-28253404-5g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 5g |
$1779.0 | 2023-09-09 | |
Aaron | AR0291KD-10g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 10g |
$3653.00 | 2023-12-15 | |
1PlusChem | 1P0291C1-100mg |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 100mg |
$303.00 | 2024-05-07 | |
1PlusChem | 1P0291C1-10g |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 10g |
$3323.00 | 2024-05-07 | |
1PlusChem | 1P0291C1-50mg |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
2731010-52-7 | 95% | 50mg |
$222.00 | 2024-05-07 |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazoleに関する追加情報
2-(3,3-Dimethoxycyclobutyl)-1,3,4-Oxadiazole: A Comprehensive Overview
2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole, identified by the CAS registry number CAS No. 2731010-52-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a cyclobutane ring substituted with two methoxy groups and an oxadiazole heterocycle. The oxadiazole moiety is known for its aromaticity and potential applications in various chemical and biological systems.
The synthesis of 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole involves a series of well-established organic reactions. The starting material typically includes a cyclobutane derivative with appropriate substituents that can undergo nucleophilic substitution or coupling reactions to form the oxadiazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.
One of the most promising applications of CAS No. 2731010-52-7 lies in its potential as a building block for advanced materials. The oxadiazole group is known to enhance the electronic properties of materials, making this compound a candidate for use in organic electronics. For instance, researchers have explored its role in constructing lightweight and flexible semiconducting polymers for applications such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). These applications leverage the compound's ability to modulate electron transport properties at the molecular level.
In addition to its electronic applications, 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole has shown promise in medicinal chemistry. The cyclobutane ring introduces strain into the molecule, which can enhance bioactivity by increasing molecular rigidity and altering pharmacokinetic properties. Recent studies have investigated its potential as a lead compound for drug discovery in the treatment of neurodegenerative diseases. The methoxy groups on the cyclobutane ring contribute to hydrophilicity, which may improve drug solubility and bioavailability.
The environmental impact of synthesizing and using CAS No. 2731010-52-7 has also been a focus of recent research. Green chemistry approaches have been employed to develop more sustainable synthesis pathways that minimize waste and reduce energy consumption. For example, microwave-assisted synthesis has been shown to accelerate reaction rates while lowering the overall carbon footprint associated with production.
In conclusion, 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole, or CAS No. 2731010-52-7, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in materials science and drug development while ongoing research continues to uncover new ways to enhance its synthesis and utilization sustainably.
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